molecular formula C14H9ClO4 B6401146 3-(4-Carboxyphenyl)-5-chlorobenzoic acid CAS No. 1261997-33-4

3-(4-Carboxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6401146
CAS No.: 1261997-33-4
M. Wt: 276.67 g/mol
InChI Key: VNGSZLHFEDRCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Carboxyphenyl)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It contains a benzene ring substituted with a carboxyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxyphenyl)-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxyphenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Carboxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with target proteins, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Carboxyphenyl)propionic acid: Similar structure but lacks the chlorine atom.

    4-Carboxyphenylboronic acid: Contains a boronic acid group instead of a chlorine atom.

    3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid: Contains additional carboxyl groups and a pyridine ring.

Uniqueness

3-(4-Carboxyphenyl)-5-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring

Properties

IUPAC Name

3-(4-carboxyphenyl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSZLHFEDRCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689926
Record name 5-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-33-4
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261997-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.